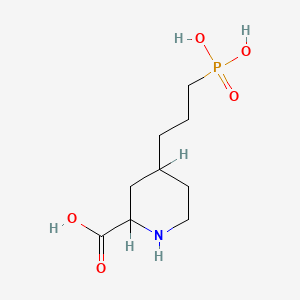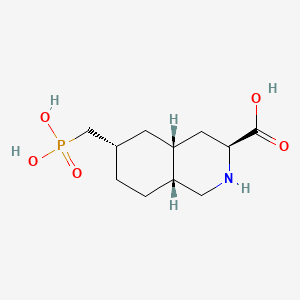![molecular formula C23H27N3O4 B1675707 2-甲基-2-[4-[3-[1-(4-甲基苄基)-5-氧代-4,5-二氢-1H-1,2,4-三唑-3-基]丙基]苯氧基]丙酸 CAS No. 425671-29-0](/img/structure/B1675707.png)
2-甲基-2-[4-[3-[1-(4-甲基苄基)-5-氧代-4,5-二氢-1H-1,2,4-三唑-3-基]丙基]苯氧基]丙酸
描述
This compound is a complex organic molecule that contains several functional groups, including a methyl group, a propyl group, a phenoxy group, and a 1,2,4-triazole group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring, the introduction of the propyl and phenoxy groups, and the attachment of these groups to the main carbon chain . The exact methods used would depend on the specific reactions involved and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring, for example, would introduce a degree of rigidity into the molecule, while the propyl and phenoxy groups could potentially allow for some flexibility .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the 1,2,4-triazole ring might be able to participate in nucleophilic substitution reactions, while the methyl and propyl groups could potentially undergo free radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure and the nature of its functional groups .科学研究应用
过氧化物酶体增殖物激活受体α激动剂
2-甲基-2-[4-[3-[1-(4-甲基苄基)-5-氧代-4,5-二氢-1H-1,2,4-三唑-3-基]丙基]苯氧基]丙酸已被确定为一种有效且选择性的人类过氧化物酶体增殖物激活受体α (PPARα) 激动剂。该化合物在降低血清甘油三酯和提高 PPARα 受体的选择性方面显示出前景 (Kuo 等,2007).
对血清脂质和载脂蛋白 A-1 表达的影响
该化合物已被证明对血清脂质和载脂蛋白 A-1 表达产生显着变化。它显着升高高密度脂蛋白胆固醇 (HDL-c),这是降低冠状动脉疾病风险的关键因素。HDL-c 的增加与载脂蛋白 A-1 的从头合成有关,为 CAD 治疗提供了新的途径 (Singh 等,2005).
合成和表征
该化合物一直是各种合成和表征研究的重点。已经对其合成方案进行了研究,包括为临床前研究和生物分析创建同位素异构体。这些研究对于了解其药代动力学特性以及开发针对 PPARα 受体的更有效药物至关重要 (张丹申,2009).
抗癌和抗菌活性
进一步的研究探索了相关化合物的潜在抗癌和抗菌活性。2-甲基-2-[4-[3-[1-(4-甲基苄基)-5-氧代-4,5-二氢-1H-1,2,4-三唑-3-基]丙基]苯氧基]丙酸的衍生物已显示出抑制各种癌细胞系增殖的前景,并表现出显着的抗菌作用。这表明有可能根据该化合物的结构开发新的治疗剂 (Božić 等,2017).
脂肪酶和 α-葡萄糖苷酶抑制
该化合物的某些新型衍生物已被合成并评估其脂肪酶和 α-葡萄糖苷酶抑制作用。这些活性与治疗肥胖和糖尿病等疾病有关,因为这些酶在脂质和碳水化合物代谢中起着至关重要的作用 (Bekircan 等,2015).
降脂和降血糖活性
作为上述研究的延伸,某些衍生物也已对其降脂和降血糖活性进行了评估。这些研究对于探索治疗高脂血症和高血糖等代谢紊乱的新治疗途径至关重要 (Mokale 等,2011).
合成和结构表征
该化合物及其衍生物的详细合成和结构表征一直是研究的重要领域。这些研究涉及合成途径的优化以及各种光谱和 X 射线表征技术的应用。此类研究对于了解这些化合物的分子结构和性质至关重要 (严双虎,2014).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-methyl-2-[4-[3-[1-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazol-3-yl]propyl]phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-16-7-9-18(10-8-16)15-26-22(29)24-20(25-26)6-4-5-17-11-13-19(14-12-17)30-23(2,3)21(27)28/h7-14H,4-6,15H2,1-3H3,(H,27,28)(H,24,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHFDVSKDSLUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)NC(=N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962564 | |
| Record name | 2-Methyl-2-[4-(3-{1-[(4-methylphenyl)methyl]-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl}propyl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
425671-29-0 | |
| Record name | LY 518674 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425671290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-518674 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12988 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Methyl-2-[4-(3-{1-[(4-methylphenyl)methyl]-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl}propyl)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-518674 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8I57RC739 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


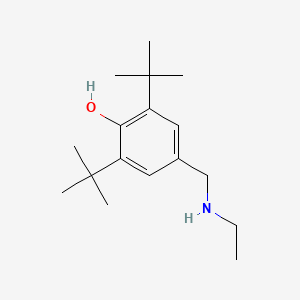

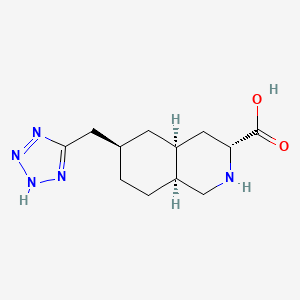
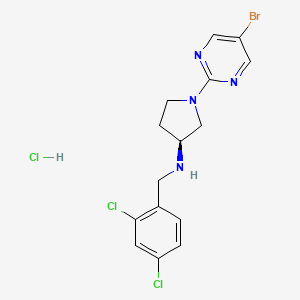
![(1S,2R,3E,5Z)-15,15,15-trifluoro-2-[2-(2H-tetrazol-5-yl)ethylsulfanyl]-1-[3-(2H-tetrazol-5-yl)phenyl]pentadeca-3,5-dien-1-ol](/img/structure/B1675634.png)
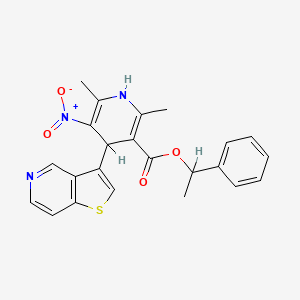
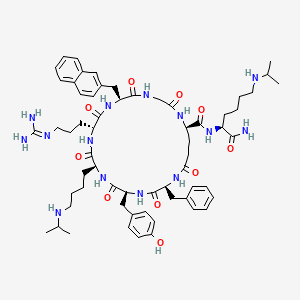
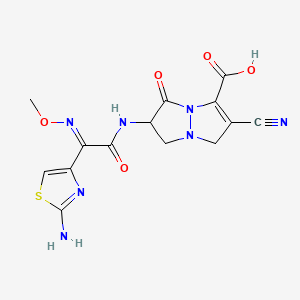

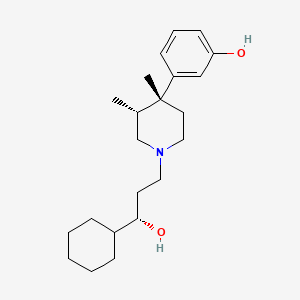
![5-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B1675642.png)
